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Compound of Interest

Compound Name: Z62954982

Cat. No.: B7817955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, albeit hypothetical, exploration of the electronic

properties of Z62954982, a potent and specific inhibitor of the Rac1 protein. Due to the

absence of publicly available theoretical studies on this specific molecule, this document

serves as a representative whitepaper, outlining the standard computational methodologies

and data presentation that would be employed in such an investigation. The information herein

is based on established practices in computational chemistry and molecular modeling for

similar small-molecule inhibitors.

Z62954982, with the IUPAC name 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-

sulfamoyl-phenyl)benzamide and CAS number 1090893-12-1, has been identified as a

disruptor of the Rac1/Tiam1 protein-protein interaction.[1] Understanding its electronic

properties is crucial for elucidating its mechanism of action at a quantum level and for the

rational design of next-generation inhibitors with improved efficacy and specificity.

Quantitative Electronic Properties Summary
The following table summarizes hypothetical quantitative data derived from density functional

theory (DFT) calculations, which are standard for characterizing the electronic nature of a small

molecule like Z62954982.
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Electronic Property Value Unit Significance

HOMO Energy -6.85 eV

Highest Occupied

Molecular Orbital;

relates to the

molecule's ability to

donate electrons.

LUMO Energy -1.72 eV

Lowest Unoccupied

Molecular Orbital;

relates to the

molecule's ability to

accept electrons.

HOMO-LUMO Gap 5.13 eV

Energy difference

between HOMO and

LUMO; indicates

chemical reactivity

and stability.

Dipole Moment 4.2 Debye

A measure of the

overall polarity of the

molecule, influencing

solubility and binding

interactions.

Electron Affinity 1.58 eV

Energy released when

an electron is added;

indicates the

propensity to act as

an electron acceptor.

Ionization Potential 7.02 eV

Energy required to

remove an electron;

indicates the

propensity to act as

an electron donor.
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Global Hardness (η) 2.57 eV

Resistance to change

in electron distribution

or charge transfer.

Global Softness (S) 0.39 eV⁻¹

The reciprocal of

hardness; a measure

of the molecule's

polarizability.

Electronegativity (χ) 4.29 eV

The power of an atom

in a molecule to

attract electrons to

itself.

Detailed Computational Protocols
The hypothetical data presented above would be generated using a rigorous, multi-step

computational workflow. The following protocols are representative of the methodologies

employed in the theoretical study of small-molecule inhibitors.

Geometry Optimization
The initial 3D structure of Z62954982 is obtained from its SMILES string or drawn using

molecular editing software. This initial structure is then optimized to find its lowest energy

conformation. This is typically performed using density functional theory (DFT) with a functional

such as B3LYP and a basis set like 6-31G*. This process ensures that all subsequent

electronic property calculations are performed on the most stable geometry of the molecule.

Electronic Property Calculations
With the optimized geometry, a series of single-point energy calculations are performed to

determine the electronic properties. These calculations often employ a higher level of theory,

such as the M06-2X functional with a larger basis set (e.g., 6-311++G**), to achieve greater

accuracy. From these calculations, key parameters like the HOMO and LUMO energies are

extracted.

Molecular Orbital Analysis
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The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the regions of

the molecule that are most likely to be involved in electron donation and acceptance. This

analysis is critical for understanding how the molecule might interact with its biological target, in

this case, the Rac1 protein.

Electrostatic Potential Mapping
An electrostatic potential (ESP) map is generated to visualize the charge distribution across the

molecule. The ESP map highlights electron-rich (negative potential) and electron-poor (positive

potential) regions, which are crucial for identifying potential sites for electrostatic interactions

and hydrogen bonding with the target protein.

Visualizing Molecular Interactions and Workflows
To better understand the context and methodology of studying Z62954982, the following

diagrams illustrate the relevant biological pathway and a typical computational workflow.
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Initial 2D Structure of Z62954982

Geometry Optimization (DFT/B3LYP/6-31G*)

Frequency Analysis

Stable 3D Geometry

Single-Point Energy Calculation (DFT/M06-2X/6-311++G**)

Calculation of Electronic Properties (HOMO, LUMO, ESP, etc.)

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: A typical computational workflow for studying electronic properties.
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Caption: The Rac1 signaling pathway and the inhibitory action of Z62954982.

In conclusion, while direct experimental or theoretical data on the electronic properties of

Z62954982 are not currently available in the public domain, the established computational

methodologies outlined in this guide provide a robust framework for such an investigation. A

thorough understanding of the electronic landscape of this potent Rac1 inhibitor would be

invaluable for future drug development efforts targeting the Rac signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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